Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride

Salt form selection Aqueous solubility Building block handling

Kinase inhibitor programs targeting CDK4, GSK-3β, or DYRK1A frequently suffer from potency losses when scaffold-hopping. Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride provides the validated hinge-binding core from the Stevens (CDK4 IC50 0.3 nM) and Tavares (GSK-3β Ki <10 nM) series. • Direct 3-amine handle for one-step amide/sulfonamide/urea library synthesis • Dihydrochloride salt ensures consistent solubility in DMF/DMA for automated parallel synthesis • ≥98% purity, available from stock for immediate global shipment

Molecular Formula C6H8Cl2N4
Molecular Weight 207.06 g/mol
Cat. No. B13027235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazin-3-amine dihydrochloride
Molecular FormulaC6H8Cl2N4
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2N=C1)N.Cl.Cl
InChIInChI=1S/C6H6N4.2ClH/c7-5-4-9-10-6(5)2-1-3-8-10;;/h1-4H,7H2;2*1H
InChIKeyUBCHAKBIZVZJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-b]pyridazin-3-amine Dihydrochloride: Privileged Scaffold for Kinase Discovery


Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride (CAS 1803597-49-0, MW 207.06 g/mol) is the dihydrochloride salt form of a nitrogen-rich fused bicyclic heteroaromatic scaffold comprising a pyrazole ring fused to a pyridazine ring with a primary amine at the 3-position [1]. The compound serves as a core synthetic intermediate in the preparation of kinase inhibitor libraries, with derivatives demonstrating potent activity against CDK4 (IC50 0.3 nM), GSK-3β (Ki <10 nM), DYRK1A, and trypanosomal kinases [2]. Commercial availability at ≥97% purity from multiple vendors supports its use as a reproducible starting material for structure-activity relationship (SAR) campaigns .

Pyrazolo[1,5-b]pyridazin-3-amine: Irreplaceable Scaffold in Kinase Programs


The pyrazolo[1,5-b]pyridazine scaffold is not freely interchangeable with structurally similar fused bicyclic heterocycles such as imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]pyrimidine. Scaffold-hopping studies in DYRK1A inhibitor programs demonstrated that replacement of the pyrazolo[1,5-b]pyridazine core with alternative heterocycles consistently reduced binding affinity by ≥2-fold to approximately 10-fold, with pIC50 values dropping from 6.74 (reference pyrazolo[1,5-b]pyridazine series) to 6.04–6.17 for pyridine and triazine replacements [1]. Furthermore, the pyrazolo[1,5-b]pyridazine core uniquely enables tunable selectivity across the kinome: the Stevens et al. series achieved CDK4 inhibition (IC50 0.3 nM) with selectivity over both VEGFR-2 and GSK3β, while Tavares et al. leveraged the identical core to engineer GSK-3β inhibitors (Ki <10 nM) with selectivity over CDK-2 [2][3]. The 3-amine substitution position additionally dictates hinge-binding geometry in the ATP pocket, as confirmed by co-crystal structures in CDK2 (PDB 3EID), meaning that regioisomeric amine placement or alternative scaffolds cannot recapitulate the same binding mode without complete re-optimization of the SAR [4].

Pyrazolo[1,5-b]pyridazin-3-amine: Head-to-Head Comparator Data


Salt Form vs. Free Base: Aqueous Solubility and Handling Advantages

The dihydrochloride salt (MW 207.06 g/mol, C₆H₈Cl₂N₄) provides materially improved aqueous solubility compared to the free base (MW 134.14, C₆H₆N₄). The free base (CAS 677761-41-0) has a computed LogP of approximately 0.31 and TPSA of 56.2 Ų, indicating moderate polarity but limited intrinsic water solubility; the dihydrochloride form, through protonation of both the pyridazine and amine nitrogens, substantially increases aqueous solubility, making it directly compatible with aqueous reaction conditions and automated parallel synthesis workflows [1]. The mono-hydrochloride salt (CAS 136577-24-7, MW 170.60, C₆H₇ClN₄) represents an intermediate ionization state; however, incomplete salt formation can lead to batch-to-batch variability in solubility and stoichiometry during amide coupling or Buchwald-Hartwig reactions where precise amine equivalents are critical .

Salt form selection Aqueous solubility Building block handling Solution-phase parallel synthesis

Scaffold-Hopping Evidence: Core Retention vs. Heterocycle Replacement in DYRK1A Affinity

In a systematic scaffold-hopping study by Henderson et al. (2021), the pyrazolo[1,5-b]pyridazine core was retained while the appended pyrimidine ring was replaced with alternative nitrogenous heterocycles. The reference compound (pyrimidine-containing pyrazolo[1,5-b]pyridazine, compound 11) exhibited a pIC50 of approximately 7.0 against DYRK1A. Replacement with triazine (compound 109) reduced pIC50 to 6.74, replacement with pyridine (compound 111) dropped pIC50 to 6.04 (approximately 10-fold weaker), and a mixed pyridine-pyrimidine replacement (compound 113) gave pIC50 6.17 [1]. Critically, bioisosteric replacements of the pyrazolo[1,5-b]pyridazine motif itself (compounds 70–87) all exhibited diminished DYRK1A binding affinity, demonstrating that the pyrazolo[1,5-b]pyridazine core is not readily replaceable without loss of potency [1].

Scaffold hopping Kinase inhibitor design DYRK1A Structure-activity relationship

Kinase Selectivity: CDK4 Inhibition with Tunable Selectivity Over VEGFR-2 and GSK3β

Stevens et al. (2008) demonstrated that the pyrazolo[1,5-b]pyridazine scaffold, through modification of the hinge-binding amine and C(2)/C(6) substitutions, yields potent CDK4 inhibitors with significant enzyme selectivity against VEGFR-2 and GSK3β [1]. The most potent compound in the series achieved a CDK4 IC50 of 0.3 nM (BindingDB entry 50030248) [2]. This contrasts with the pyrazolo[3,4-c]pyridazine scaffold (a regioisomeric fusion), which was identified as a potent CDK1/cyclin B inhibitor with a different selectivity fingerprint [3]. The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series from Tavares et al. (2004) further exploited this scaffold to achieve GSK-3β inhibition with Ki <10 nM and high selectivity over CDK-2 [4], demonstrating that the same core can be steered toward divergent kinase selectivity profiles through rational substitution—a property not equivalently documented for imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]pyrimidine building blocks in comparable depth.

CDK4 inhibition Kinase selectivity Cancer therapeutics VEGFR-2 GSK3β

Trypanosoma brucei Selectivity: Scaffold Optimization from Kinase Library

Tear et al. (2020) identified the pyrazolo[1,5-b]pyridazine scaffold from a high-throughput screen of 42,444 known human kinase inhibitors and prioritized it for optimization against Trypanosoma brucei, the causative agent of human African trypanosomiasis [1]. The most potent analogues in the optimized series achieved IC50 values below 3 nM against T. brucei, with exquisite selectivity for the parasite over human kinases GSK-3β, CDK-2, and CDK-4 [1]. This scaffold was specifically selected over other kinase inhibitor chemotypes in the 42,444-compound library due to its favorable starting selectivity window, enabling medicinal chemistry optimization toward parasite-selective inhibition [1]. The 3-amine position on the pyrazolo[1,5-b]pyridazine core serves as the synthetic handle for installing the pyrimidine-amine pharmacophore critical for this activity [2].

Trypanosoma brucei Kinase repurposing Neglected tropical disease Selectivity optimization

Crystallographically Confirmed Hinge-Binding Geometry

The co-crystal structure of a pyrazolo[1,5-b]pyridazine inhibitor bound to CDK2/cyclin A (PDB 3EID, resolution 3.15 Å) confirms that the pyrazolo[1,5-b]pyridazine core positions the 3-position substituent directly into the kinase hinge region, making critical hydrogen-bonding contacts with backbone residues [1]. The hinge-binding amine (installed via the 3-position of the core scaffold) forms the canonical donor-acceptor-donor motif with the hinge backbone, a binding mode conserved across CDK2, DYRK1A, and GSK-3β structures [2]. This conserved binding geometry means that substitution at the 3-amine position is the primary vector for modulating hinge interactions, and alternative scaffolds (e.g., pyrazolo[1,5-a]pyrimidine with nitrogen at different positions, or imidazo[1,2-b]pyridazine lacking the pyrazole N2 hydrogen-bond acceptor) cannot recapitulate this exact spatial arrangement without compensatory structural modifications [3].

X-ray crystallography Hinge-binding motif CDK2 Structure-based drug design

Synthetic Tractability: 3-Amine vs. 3-Bromo or 3-Unsubstituted Handles

The 3-amine substituent on the pyrazolo[1,5-b]pyridazine core provides a direct, unprotected synthetic handle for amide coupling, reductive amination, urea formation, and Buchwald-Hartwig cross-coupling without requiring pre-functionalization steps. This contrasts with the 3-bromo analog (3-bromopyrazolo[1,5-b]pyridazine), which requires palladium-catalyzed cross-coupling to install amine functionality, adding one synthetic step and introducing metal contamination risks [1]. The dihydrochloride salt form further simplifies weighing and dissolution for solution-phase parallel synthesis, as the fully ionized form ensures consistent stoichiometry across multiple reaction wells . The Stevens et al. (2008) synthesis utilized the pyrazolo[1,5-b]pyridazin-3-amine core to access diverse C(2)- and C(6)-substituted analogs through electrophilic aromatic substitution and cross-coupling, demonstrating the synthetic versatility of the 3-amine building block [2].

Parallel synthesis Chemical library production Amine functionalization Suzuki coupling Buchwald-Hartwig amination

Pyrazolo[1,5-b]pyridazin-3-amine Dihydrochloride: Optimal Application Scenarios


Kinase Inhibitor Optimization: CDK4/CDK2/GSK-3β Library Synthesis

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors targeting CDK4, CDK2, or GSK-3β, the pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride building block enables direct access to the hinge-binding pharmacophore validated by Stevens et al. (CDK4 IC50 0.3 nM) [1] and Tavares et al. (GSK-3β Ki <10 nM) [2]. The 3-amine handle permits one-step diversification into amide, sulfonamide, urea, or N-aryl libraries without protecting group manipulations. The dihydrochloride salt ensures consistent solubility in DMF, DMA, or aqueous solvent mixtures used in automated parallel synthesis platforms, reducing well-to-well variability compared to the free base. Based on the scaffold-hopping evidence from Henderson et al. (2021), the pyrazolo[1,5-b]pyridazine core should be retained throughout the optimization campaign to avoid the 2- to 10-fold potency losses observed with triazine or pyridine replacements [3].

Anti-Parasitic Drug Discovery: T. brucei Kinase Inhibitor Optimization

Research groups targeting human African trypanosomiasis can leverage the pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride building block to access the chemotype prioritized from the 42,444-compound kinase inhibitor screen reported by Tear et al. (2020) [4]. The optimized series achieved T. brucei IC50 values below 3 nM with selectivity over human GSK-3β, CDK-2, and CDK-4 [4]. The 3-amine position is the critical synthetic handle for installing the pyrimidin-2-amine pharmacophore that drives both potency and parasite selectivity. Using the dihydrochloride salt directly in Suzuki or Buchwald-Hartwig coupling sequences eliminates the pre-activation step required for the 3-bromo intermediate, accelerating SAR exploration around the pyrimidine and N-phenyl substituents.

DYRK1A-Selective Probe Development for Chemical Biology

For chemical biology groups developing selective DYRK1A probes for neurodegenerative disease research, the pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride provides the validated core scaffold from the Henderson et al. (2021) series, which demonstrated excellent ligand efficiencies (LE up to 0.55) and lipophilic ligand efficiencies (LLE up to 6.18) [3]. Co-crystal structures confirm the binding mode, and the scaffold's favorable physicochemical properties (moderate TPSA 56.2 Ų, balanced LogP) make it suitable for developing cell-permeable probes without P-glycoprotein liability [3]. The conserved hinge-binding geometry across DYRK1A, CDK2, and GSK-3β co-crystal structures provides structural confidence for rational selectivity engineering [5].

Fragment-Based Drug Discovery: 3-Amine Fragment Handle for Growth and Linking

The pyrazolo[1,5-b]pyridazin-3-amine core (free base MW 134.14, 12 heavy atoms) falls within fragment-like chemical space, making the dihydrochloride salt suitable as a fragment starting point for fragment-based drug discovery (FBDD) campaigns. The 3-amine serves as a synthetic vector for fragment growth via amide coupling or N-arylation, while the fused bicyclic system provides sufficient three-dimensionality and hydrogen-bonding capacity for initial fragment screening by NMR or SPR. The dihydrochloride salt's aqueous solubility advantage over the free base facilitates fragment soaking experiments for X-ray crystallography at high concentrations (typically 20-100 mM), directly supporting structure-based fragment elaboration [1].

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